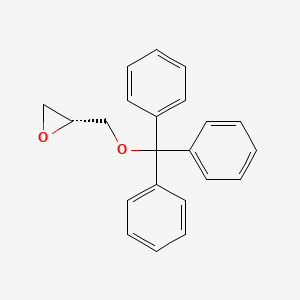

(R)-(+)-Éther tritylglycidylique

Vue d'ensemble

Description

®-(+)-Éther tritylglycidique, également connu sous le nom de ®-Trityl Glycidol, est un composé époxyde chiral de formule moléculaire C22H20O2 et de masse moléculaire 316,4 g/mol . C'est un précurseur synthétique utilisé dans diverses synthèses chimiques, en particulier dans la préparation de glycérophospholipides et de composés ayant des activités antivirales et antimalariennes .

Applications De Recherche Scientifique

®-(+)-Trityl glycidyl ether has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

®-(+)-Trityl glycidyl ether is primarily used as a synthetic precursor in the synthesis of glycerophospholipids . Glycerophospholipids are a class of phospholipids that play crucial roles in cell membrane structure and function .

Mode of Action

It’s known that it acts as a precursor in the synthesis of glycerophospholipids . This suggests that it may undergo chemical reactions to form part of the glycerophospholipid structure.

Biochemical Pathways

®-(+)-Trityl glycidyl ether is involved in the synthesis of glycerophospholipids . Glycerophospholipids are key components of cell membranes and play a role in signal transduction, cell recognition, and lipid transport . Therefore, the compound indirectly influences these biochemical pathways.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has solubility in dmf (10 mg/ml) and dmso (1 mg/ml) .

Result of Action

As a synthetic precursor, ®-(+)-Trityl glycidyl ether contributes to the synthesis of glycerophospholipids . These molecules are integral components of cell membranes, influencing their fluidity, permeability, and function. Additionally, compounds synthesized from ®-(+)-Trityl glycidyl ether have shown antiviral and antimalarial activities .

Action Environment

It’s known that the compound is stable for at least 4 years when stored at -20°c .

Analyse Biochimique

Biochemical Properties

®-(+)-Trityl glycidyl ether plays a significant role in biochemical reactions, particularly in the synthesis of glycerophospholipids. It interacts with enzymes such as glycerol-3-phosphate acyltransferase and phosphatidylglycerophosphate synthase, facilitating the formation of glycerophospholipids . Additionally, ®-(+)-Trityl glycidyl ether has been used in the synthesis of antiviral and antimalarial compounds, indicating its interaction with viral and parasitic proteins .

Cellular Effects

®-(+)-Trityl glycidyl ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in lipid metabolism, leading to changes in cellular lipid composition . Furthermore, ®-(+)-Trityl glycidyl ether can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .

Molecular Mechanism

The molecular mechanism of ®-(+)-Trityl glycidyl ether involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes involved in lipid metabolism, altering their activity and leading to changes in lipid composition . Additionally, ®-(+)-Trityl glycidyl ether can inhibit or activate certain enzymes, thereby modulating biochemical pathways . These interactions result in changes in gene expression, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-(+)-Trityl glycidyl ether change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its stability and degradation can vary depending on the experimental conditions. Long-term exposure to ®-(+)-Trityl glycidyl ether has been observed to affect cellular function, including alterations in lipid metabolism and gene expression .

Dosage Effects in Animal Models

The effects of ®-(+)-Trityl glycidyl ether vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve cellular function . At high doses, ®-(+)-Trityl glycidyl ether can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

®-(+)-Trityl glycidyl ether is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as glycerol-3-phosphate acyltransferase and phosphatidylglycerophosphate synthase, facilitating the synthesis of glycerophospholipids . Additionally, ®-(+)-Trityl glycidyl ether can affect metabolic flux and metabolite levels, leading to changes in cellular lipid composition .

Transport and Distribution

Within cells and tissues, ®-(+)-Trityl glycidyl ether is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within cellular compartments . The compound’s distribution can affect its activity and function, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

®-(+)-Trityl glycidyl ether exhibits specific subcellular localization, which can impact its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in lipid metabolism and other biochemical processes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

®-(+)-Éther tritylglycidique peut être synthétisé par l'époxydation asymétrique de l'alcool allylique. Ce processus implique l'utilisation d'un catalyseur chiral pour assurer la formation de l'énantiomère souhaité . Les conditions réactionnelles comprennent généralement une plage de température de 0-25°C et l'utilisation de solvants tels que le dichlorométhane ou le chloroforme .

Méthodes de production industrielle

La production industrielle de ®-(+)-Éther tritylglycidique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour assurer la production constante du composé avec une pureté énantiomérique élevée .

Analyse Des Réactions Chimiques

Types de réactions

®-(+)-Éther tritylglycidique subit diverses réactions chimiques, notamment :

Réactions d'ouverture de cycle : Ces réactions impliquent l'ouverture du cycle époxyde, généralement avec des nucléophiles tels que des amines, des thiols ou des alcools.

Réactions de substitution : Le composé peut subir des réactions de substitution où le groupe trityle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Nucléophiles : Les amines, les thiols et les alcools sont des nucléophiles couramment utilisés dans les réactions d'ouverture de cycle.

Principaux produits formés

Glycérophospholipides : Ceux-ci sont formés par la réaction d'ouverture de cycle de ®-(+)-Éther tritylglycidique avec des dérivés du glycérol.

Composés antiviraux et antimalariens : Ceux-ci sont synthétisés par les réactions de substitution impliquant le groupe trityle.

Applications de recherche scientifique

®-(+)-Éther tritylglycidique a une large gamme d'applications dans la recherche scientifique, notamment :

Médecine : Il est impliqué dans le développement d'agents thérapeutiques ciblant les infections virales et parasitaires.

Industrie : Le composé est utilisé dans la production de produits chimiques de spécialité et de produits pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action de ®-(+)-Éther tritylglycidique implique sa capacité à agir comme un groupe protecteur pour les alcools et les amines pendant la synthèse chimique . Le groupe trityle forme une liaison stable avec le groupe fonctionnel, le protégeant des réactions indésirables. Cela permet des réactions sélectives à se produire à d'autres sites au sein de la molécule .

Comparaison Avec Des Composés Similaires

Composés similaires

(S)-(-)-Éther tritylglycidique : L'énantiomère de ®-(+)-Éther tritylglycidique, qui a des propriétés chimiques similaires mais des activités biologiques différentes.

Éther benzylglycidique : Un autre composé époxyde utilisé dans des applications synthétiques similaires.

Éther allylique glycidique : Un composé apparenté utilisé dans la synthèse de divers intermédiaires chimiques.

Unicité

®-(+)-Éther tritylglycidique est unique en raison de sa haute pureté énantiomérique et de sa capacité à agir comme un précurseur synthétique polyvalent dans la préparation de molécules complexes ayant des activités biologiques .

Propriétés

IUPAC Name |

(2R)-2-(trityloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSXUCMYFWZRAF-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370312 | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65291-30-7 | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65291-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

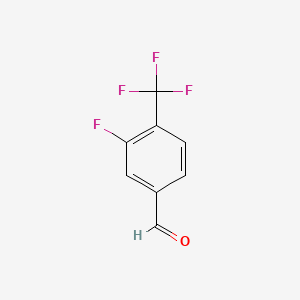

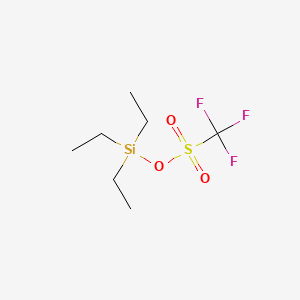

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.